N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .
Molecular Structure Analysis
The molecular structure of “N-(2,3-dihydro-1H-inden-5-yl)acetamide” consists of 11 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
“N-(2,3-dihydro-1H-inden-5-yl)acetamide” is a solid substance . It has a melting point range of 154 - 156 degrees Celsius .Scientific Research Applications
Monoamine Oxidase B (MAO-B) Inhibition
Indazole- and indole-carboxamides, including derivatives closely related to the compound of interest, have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds are synthesized through standard procedures and exhibit significant selectivity and potency against human MAO-B, suggesting their potential application in treating diseases related to MAO-B activity, such as Parkinson's disease (Tzvetkov et al., 2014).
Antiproliferative Activity
N-Phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These compounds have shown potential in inhibiting cell growth, with certain derivatives exhibiting significant efficacy against colon and melanoma cell lines. This indicates the potential application of these compounds in developing cancer therapies (Maggio et al., 2011).
Antitumor Activity
The synthesis of specific indazole-carboxamide derivatives has been reported, with these compounds showing inhibitory effects on the proliferation of certain cancer cell lines. This highlights their potential use in antitumor applications, providing a foundation for further investigation into their therapeutic properties (Xuechen Hao et al., 2017).
Structural Analysis and Optimization
Research has focused on the structural analysis and optimization of indazole-carboxamide inhibitors, particularly concerning their interaction with monoamine oxidase B (MAO-B). These studies include computational docking and experimental evidence, offering insights into the binding modes and the role of specific molecular positions in inhibitory activity. This research is crucial for the development of more effective and selective MAO-B inhibitors for therapeutic use (N. Tzvetkov & L. Antonov, 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21-16-8-3-2-7-15(16)17(20-21)18(22)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGGHXTKOBFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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